5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Phenylethylthio Group: The phenylethylthio group can be introduced through a nucleophilic substitution reaction using a suitable phenylethyl halide.
Coupling with Benzamide: The final step involves coupling the synthesized thiadiazole derivative with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-iodo-N-(4-methoxy-3-nitrophenyl)benzamide
Uniqueness
5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties compared to other benzamide derivatives.
Biological Activity
The compound 5-chloro-2-methoxy-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, which is known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The compound features a thiadiazole ring , which is a significant pharmacophore associated with various biological activities. The presence of the chloro and methoxy groups enhances its lipophilicity and bioavailability.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound under review has shown promising results against various bacterial strains. For instance:
- Staphylococcus aureus and Escherichia coli were tested using the agar diffusion method, demonstrating significant antibacterial effects compared to control groups .
Bacterial Strain | Activity Observed |
---|---|
Staphylococcus aureus | High |
Escherichia coli | Moderate |
Anticancer Properties
Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on several cancer cell lines. Molecular docking studies suggest that it may act as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : The compound's interaction with enzymes like DHFR disrupts cellular processes essential for tumor growth.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
Study 1: Antimicrobial Efficacy
A recent study synthesized various thiadiazole derivatives and evaluated their antimicrobial activities. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria, highlighting its potential as an effective antimicrobial agent .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S2/c1-25-15-8-7-12(19)9-13(15)16(24)20-17-21-22-18(27-17)26-10-14(23)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPUVEGLYOTZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.